molecular formula C18H32 B12103967 3Z,6Z,9Z-Octadecatriene

3Z,6Z,9Z-Octadecatriene

Cat. No.: B12103967
M. Wt: 248.4 g/mol
InChI Key: WTEJQXMWOMOBHJ-SVNQLWEDSA-N
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Description

3Z,6Z,9Z-Octadecatriene is an unsaturated hydrocarbon with the chemical formula C18H32. Its systematic name reflects the positions of the three double bonds along the carbon chain. This compound belongs to a class of pheromones produced by certain moths, including the winter moth (Erannis bajaria). These pheromones play a crucial role in attracting conspecific mates during mating season .

Preparation Methods

The biosynthesis of 3Z,6Z,9Z-Octadecatriene involves a series of enzymatic reactions within the pheromone gland of female moths

    Precursor: The biosynthesis starts with α-linolenic acid (9Z,12Z,15Z-18:acid), which serves as the precursor.

    Chain Elongation: Enzymatic reactions elongate the carbon chain, leading to 11Z,14Z,17Z-20:acid.

    α-Oxidation: The key step involves α-oxidation, which shortens the chain to yield 10Z,13Z,16Z-19:acid.

    Reduction or Decarbonylation: The resulting acid can be further reduced to an aldehyde or decarbonylated to form this compound (3Z,6Z,9Z-18:H).

Chemical Reactions Analysis

3Z,6Z,9Z-Octadecatriene can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Typically involves oxygen or peroxides.

    Reduction: Hydrogenation using metal catalysts (e.g., palladium on carbon).

    Substitution: Halogenation (e.g., bromination) at the double bonds.

Major products formed from these reactions include aldehydes, alcohols, and other derivatives.

Scientific Research Applications

    Chemistry: Researchers study 3Z,6Z,9Z-Octadecatriene as a model compound for understanding biosynthetic pathways and enzymatic reactions.

    Biology: Its role as a moth pheromone sheds light on insect communication and behavior.

    Medicine: Although not directly used in medicine, insights from its biosynthesis contribute to our understanding of lipid metabolism.

    Industry: The synthesis of similar compounds may have applications in fragrance and flavor industries.

Mechanism of Action

As a moth pheromone, 3Z,6Z,9Z-Octadecatriene acts by attracting male moths from a distance. The exact molecular targets and pathways involved are still an area of ongoing research.

Comparison with Similar Compounds

    3Z,6Z,9Z-Nonadecatriene (3Z,6Z,9Z-19H): Another component of the winter moth pheromone blend.

    Other Lepidopteran Pheromones: These include various unsaturated hydrocarbons produced by different moth species.

Properties

Molecular Formula

C18H32

Molecular Weight

248.4 g/mol

IUPAC Name

(3Z,6Z,9Z)-octadeca-3,6,9-triene

InChI

InChI=1S/C18H32/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h5,7,11,13,17-18H,3-4,6,8-10,12,14-16H2,1-2H3/b7-5-,13-11-,18-17-

InChI Key

WTEJQXMWOMOBHJ-SVNQLWEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

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